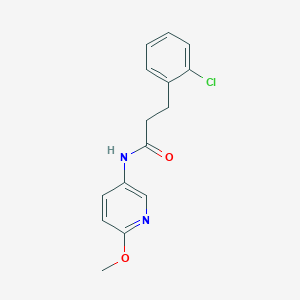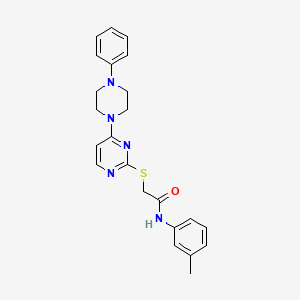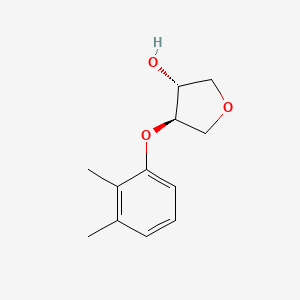![molecular formula C8H9N3O B3000477 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol CAS No. 939-72-0](/img/structure/B3000477.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . Another synthesis method involves the reaction of benzotriazole with chloroacetonitrile, followed by reaction with sodium azide .Molecular Structure Analysis
The molecular structure of “2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol” can be elucidated through various spectroscopic techniques. The InChI code for this compound is 1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 .科学的研究の応用
Antimicrobial Activity
A series of compounds based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol have been synthesized and evaluated for their antimicrobial activity . These compounds have shown significant antibacterial activity and moderate antifungal activity . The compounds were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase proteins .
Organic Field-Effect Transistors
Compounds based on a 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol core have been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .
Drug Discovery
Even though 1,2,3-triazoles are absent in nature, they have found broad applications in drug discovery . Compounds based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol could potentially be used in the development of new drugs .
Organic Synthesis
1,2,3-triazoles, including those based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol, are widely used in synthetic organic chemistry . They can act as building blocks in the synthesis of more complex organic compounds .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . Compounds based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol could potentially be used in the synthesis of new polymers .
Supramolecular Chemistry
1,2,3-triazoles, including those based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol, have applications in supramolecular chemistry . They can be used in the construction of supramolecular architectures .
作用機序
Target of Action
The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from one molecule (the reductant) to another (the oxidant).
Mode of Action
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol interacts with its targets, the oxidoreductase proteins, by binding to them This interaction can lead to changes in the protein’s function, potentially inhibiting its activity
Biochemical Pathways
The interaction of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in numerous biological processes, including energy production, detoxification, and cellular respiration. By inhibiting these proteins, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol can potentially disrupt these processes .
Result of Action
The molecular and cellular effects of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol’s action depend on its specific interactions with oxidoreductase proteins. In some cases, it has been shown to have significant antibacterial activity . It may also have other effects depending on the specific cellular context and the particular oxidoreductase proteins it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol. For example, pH levels can affect the compound’s solubility and therefore its ability to reach its target proteins . Additionally, the presence of other molecules can influence its activity, either by competing for the same binding sites or by modifying the target proteins.
特性
IUPAC Name |
2-(benzotriazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYJLYNSWYFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)
![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)



![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)


